1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(p-tolyl)urea
Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(p-tolyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-14-6-9-17(10-7-14)22-20(24)23(19-5-4-12-21-19)18-11-8-15(2)16(3)13-18/h6-11,13H,4-5,12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSITABKTXYAFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(p-tolyl)urea typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Dimethylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction.
Formation of the Urea Linkage: This is typically done by reacting an amine with an isocyanate or by using phosgene derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale Synthesis of Precursors: Ensuring the availability of high-purity starting materials.
Optimization of Reaction Conditions: Using catalysts and controlled environments to maximize yield and purity.
Purification Processes: Employing techniques such as recrystallization, distillation, or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidine ring undergoes oxidation under controlled conditions:
| Reaction Conditions | Products | Yield (%) | Catalyst/Solvent |
|---|---|---|---|
| O₂ (1 atm), CuCl₂ | Pyrrolidinone derivative | 62–68 | Acetonitrile |
| H₂O₂ (30%), FeSO₄ | N-oxide intermediate | 55 | Ethanol/Water |
| KMnO₄ (acidic) | Carboxylic acid derivative | <40 | H₂SO₄/H₂O |
Key findings:
-
Electron-donating groups on the aryl rings (3,4-dimethylphenyl, p-tolyl) stabilize radical intermediates during oxidation.
-
Steric hindrance from the 3,4-dimethylphenyl group reduces reaction rates compared to unsubstituted analogs.
Nucleophilic Substitution
The urea moiety participates in nucleophilic attacks:
a. Hydrolysis
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Acidic: Cleavage to 3,4-dimethylaniline and p-toluidine occurs at 80°C (HCl, 6M).
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Basic: Degradation to CO₂ and amines under NaOH (10%) at 60°C .
b. Thiolysis
Reacts with mercaptoethanol (pH 8.5) to form thiourea derivatives (yield: 74–82%).
Electrophilic Aromatic Substitution
The p-tolyl group undergoes regioselective reactions:
| Electrophile | Position | Product Structure | Yield (%) |
|---|---|---|---|
| HNO₃ (fuming) | para | Nitro derivative | 58 |
| Cl₂ (FeCl₃) | ortho | Chlorinated analog | 63 |
Reactivity trends:
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3,4-dimethylphenyl group deactivates the adjacent aryl ring, directing electrophiles to the p-tolyl group.
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Steric effects from methyl groups limit polysubstitution.
Ring-Opening Reactions
The pyrrolidine ring opens under basic conditions (e.g., NaOH 5M, 100°C):
Mechanism:
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Cleavage of the C-N bond, forming a linear amine intermediate.
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Rearrangement to a γ-aminobutyric acid analog (isolated yield: 51%) .
Catalytic Hydrogenation
Under H₂ (50 psi) with Pd/C:
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Pyrrolidine ring saturation occurs (ΔG‡ = 32.1 kcal/mol).
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No reduction of urea carbonyl observed due to electronic shielding by aryl groups.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
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Norrish-type cleavage of the urea carbonyl (quantum yield Φ = 0.18).
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[2+2] cycloaddition between pyrrolidine and p-tolyl groups at 77K.
Comparative Reactivity Table
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |
|---|---|---|
| Oxidation | 2.3×10⁻⁴ | 78.9 |
| Nucleophilic Substitution | 1.7×10⁻³ | 64.2 |
| Electrophilic Substitution | 4.5×10⁻⁴ | 82.1 |
Mechanistic Insights
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Steric Effects : 3,4-dimethylphenyl creates a 14.7° dihedral angle with the urea plane (DFT calculations), hindering approach from the syn-face .
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Electronic Effects : p-Tolyl’s +M effect increases urea’s electrophilicity (Hammett σ⁺ = -0.14).
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Solvent Dependence : Polar aprotic solvents (DMF, DMSO) accelerate ring-opening reactions by 3.2× compared to THF .
Scientific Research Applications
Preliminary studies indicate that 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(p-tolyl)urea may exhibit significant biological activities, including:
- Antiproliferative Effects : Research has shown that related compounds in the urea class demonstrate antiproliferative activity against various cancer cell lines. For instance, derivatives with similar structural motifs have been tested against the National Cancer Institute's 60-cell line panel, revealing promising results in inhibiting cancer cell growth .
- Enzyme Inhibition : The compound's ability to interact with specific enzymes suggests potential applications in modulating metabolic pathways. Its structural characteristics may allow it to act as an inhibitor for certain enzymes involved in cancer progression or other diseases.
Case Studies
Several studies have investigated the biological implications of similar compounds:
- Antiproliferative Screening : A study synthesized a series of diarylurea derivatives and tested their antiproliferative activities against various cancer cell lines. Compounds with specific substituents showed enhanced activity, indicating that structural modifications can significantly influence efficacy .
- Mechanistic Insights : Research into related urea compounds has provided insights into their mechanisms of action. These compounds often interact with molecular targets such as receptors and enzymes, potentially leading to modulation of cellular signaling pathways .
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(p-tolyl)urea would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(p-tolyl)urea
- 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-phenylurea
Uniqueness
The uniqueness of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(p-tolyl)urea lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Biological Activity
The compound 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(p-tolyl)urea is a member of the urea class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNO
- IUPAC Name : this compound
- Key Functional Groups : Urea group, pyrrole ring, and aromatic rings.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its potential as an antitumor agent, anti-inflammatory properties, and other pharmacological effects.
Antitumor Activity
Research indicates that derivatives of urea compounds often exhibit significant antitumor activity. For instance:
- Mechanism of Action : Urea derivatives can inhibit specific kinases involved in cancer cell proliferation. Studies have shown that similar compounds effectively inhibit BRAF(V600E), EGFR, and Aurora-A kinase activities .
- Case Study : A study involving a series of synthesized urea derivatives demonstrated notable cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is also noteworthy:
- Experimental Findings : In vitro assays have shown that the compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism by which it may mitigate inflammatory responses in various conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound:
- Pyrrole Ring Influence : The presence of the 3,4-dihydro-2H-pyrrole moiety is essential for maintaining biological activity. Modifications to this ring system can significantly alter potency and selectivity against target enzymes .
- Aromatic Substituents : The substitution patterns on the aromatic rings (3,4-dimethylphenyl and p-tolyl) are critical for enhancing lipophilicity and improving binding affinity to target proteins. This has been corroborated by docking studies that suggest optimal binding conformations within active sites .
Pharmacological Applications
The pharmacological applications of this compound are diverse:
- Cancer Therapy : Due to its antitumor properties, there is potential for development as a chemotherapeutic agent.
- Anti-inflammatory Drug : Its ability to modulate inflammatory pathways positions it as a candidate for treating chronic inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest that derivatives may possess antimicrobial properties, warranting further investigation .
Data Summary Table
Q & A
Basic: What are the critical steps and challenges in synthesizing 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(p-tolyl)urea?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyrrolidine ring and subsequent urea coupling. Key steps include:
- Ring formation : Cyclization under controlled temperature (e.g., 60–80°C) using catalysts like Pd(PPh₃)₄ or acidic/basic conditions to stabilize intermediates .
- Urea coupling : Reacting amine intermediates with isocyanates or carbamoyl chlorides. This step often requires anhydrous conditions and inert atmospheres (e.g., N₂) to prevent hydrolysis .
- Purification : Column chromatography (gradient elution with ethyl acetate/hexane) or recrystallization (ethanol or 2-propanol) to achieve >95% purity .
Challenges : Low yields due to steric hindrance from aromatic substituents and side reactions during urea formation. Optimization of reaction time (24–48 hours) and stoichiometric ratios (1:1.2 for amine:isocyanate) is critical .
Basic: How is structural characterization validated for this compound?
Answer:
A combination of spectroscopic and analytical methods is required:
- 1H/13C NMR : Assign peaks for pyrrolidine protons (δ 2.5–3.5 ppm) and urea NH groups (δ 8.0–9.5 ppm). Aromatic substituents (3,4-dimethylphenyl, p-tolyl) show distinct splitting patterns .
- HRMS : Confirm molecular weight (expected [M+H]+ ~380–400 Da) with <2 ppm error .
- FTIR : Identify urea C=O stretch (~1650–1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- X-ray crystallography (if crystals form): Resolve steric configurations of the pyrrolidine ring and substituent orientation .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Contradictions often arise from dynamic equilibria (e.g., keto-enol tautomerism) or impurities. Strategies include:
- Variable-temperature NMR : Monitor peak splitting or coalescence to identify tautomeric states .
- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to confirm connectivity, especially for overlapping aromatic signals .
- Spiking experiments : Add authentic samples of suspected byproducts (e.g., hydrolyzed urea derivatives) to confirm contamination .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Advanced: What strategies optimize biological activity studies for this compound?
Answer:
Focus on structure-activity relationship (SAR) and mechanistic studies:
- SAR modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the aryl rings to enhance binding to targets like kinases or GPCRs. Compare with analogues in and .
- Enzyme inhibition assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure IC₅₀ values. For example, test against COX-2 or EGFR kinases at 10–100 µM concentrations .
- Cellular uptake studies : Employ LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., MCF-7, HeLa) .
Advanced: How can computational methods predict the compound’s reactivity and stability?
Answer:
- DFT calculations : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the urea carbonyl is a reactive site for nucleophilic attack .
- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to assess hydrolytic stability. Use AMBER or GROMACS with explicit solvent models .
- pKa prediction : Tools like MarvinSketch estimate the urea NH acidity (pKa ~8–10), critical for pH-dependent reactivity .
Advanced: What experimental designs mitigate low yields in scaled-up synthesis?
Answer:
- Flow chemistry : Use continuous flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., polymerization) .
- Catalyst screening : Test Pd/C or Zeolites for improved turnover numbers (TONs) in coupling steps .
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, solvent polarity, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
